molecular formula C22H27ClN2O4S B5104989 N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide

N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide

Cat. No. B5104989
M. Wt: 451.0 g/mol
InChI Key: BLXXDDIZNOSYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide, also known as BCS-378, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are commonly used in the treatment of type 2 diabetes mellitus.

Mechanism of Action

N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide works by inhibiting the activity of DPP-4, which leads to increased levels of incretin hormones. This, in turn, stimulates insulin secretion and reduces glucagon secretion, leading to a decrease in blood glucose levels.
Biochemical and physiological effects:
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase insulin secretion, reduce glucagon secretion, and improve glucose tolerance in animal models. In addition, it has been shown to improve beta-cell function and increase beta-cell mass.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide in lab experiments is that it is a highly specific inhibitor of DPP-4. This means that it can be used to study the role of DPP-4 in various physiological processes. However, one limitation of using N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide. One area of interest is the potential use of N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide in the treatment of other conditions, such as obesity and cardiovascular disease. Another area of interest is the development of more potent and selective DPP-4 inhibitors, which could have improved therapeutic efficacy and fewer side effects. Finally, there is a need for further studies to elucidate the mechanisms of action of N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide and other DPP-4 inhibitors, which could lead to the development of new therapies for type 2 diabetes mellitus and other conditions.

Synthesis Methods

The synthesis of N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide involves a multi-step process that starts with the reaction of N~1~-cyclohexylglycine with benzyl chloride to form N~2~-benzyl-N~1~-cyclohexylglycine. This intermediate is then treated with 3-chloro-4-methoxybenzenesulfonyl chloride to obtain the final product N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide.

Scientific Research Applications

N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclohexylglycinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus. It works by inhibiting the activity of DPP-4, an enzyme that breaks down incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion, which helps to regulate blood glucose levels.

properties

IUPAC Name

2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-29-21-13-12-19(14-20(21)23)30(27,28)25(15-17-8-4-2-5-9-17)16-22(26)24-18-10-6-3-7-11-18/h2,4-5,8-9,12-14,18H,3,6-7,10-11,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXXDDIZNOSYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.